
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, also known as EHPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties, which make it suitable for use in a variety of laboratory experiments and studies. In
科学研究应用
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein binding, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy. 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has also been used in studies on protein binding, where it has been shown to bind to certain proteins with high affinity. This property makes it useful for drug discovery and the development of new therapeutics.
作用机制
The mechanism of action of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the binding of certain proteins. 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to a decrease in intraocular pressure, making 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide a potential treatment for glaucoma.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of certain proteins, and the potential to decrease intraocular pressure. In addition, 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to have low toxicity and is well-tolerated in laboratory animals, making it a promising compound for further research.
实验室实验的优点和局限性
The advantages of using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide in lab experiments include its unique chemical properties, its ability to inhibit certain enzymes and bind to certain proteins, and its low toxicity. However, there are also limitations to using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
未来方向
There are many potential future directions for research on 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, including further studies on its mechanism of action, its potential applications in drug discovery, and its use in the treatment of diseases such as glaucoma and epilepsy. In addition, there may be other enzymes and proteins that 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide can interact with, leading to new avenues of research. Finally, there may be new synthesis methods that can be developed to improve the yield and purity of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, making it more accessible for research purposes.
Conclusion:
In conclusion, 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide is a chemical compound with unique properties that make it suitable for use in a variety of scientific research applications. Its ability to inhibit certain enzymes and bind to certain proteins makes it a promising compound for drug discovery and the development of new therapeutics. While there are limitations to using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, there are also many potential future directions for research on this compound, making it an exciting area of study in the field of scientific research.
合成方法
The synthesis of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide involves the reaction of 4-nitro-N-(2-hydroxypropyl)-1-naphthalenesulfonamide with ethanol in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as iron powder or zinc dust to yield 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide. This synthesis method has been optimized to produce high yields of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide with minimal impurities.
属性
产品名称 |
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide |
|---|---|
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
4-ethoxy-N-(2-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-14-8-9-15(13-7-5-4-6-12(13)14)21(18,19)16-10-11(2)17/h4-9,11,16-17H,3,10H2,1-2H3 |
InChI 键 |
LBTRYYMZVOOSQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




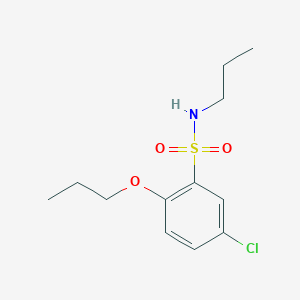
![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)


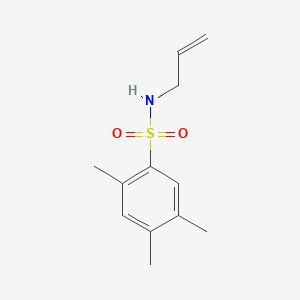
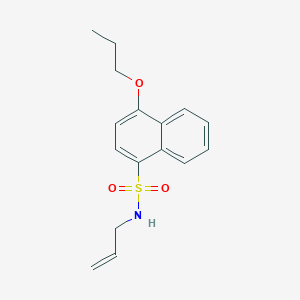

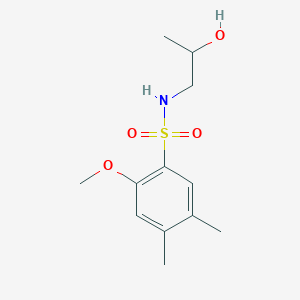
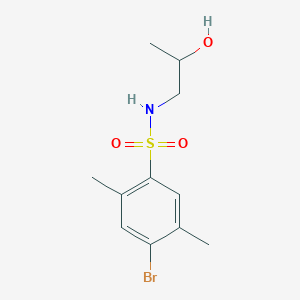
![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)